Cas no 69065-98-1 (ethyl (2-fluorophenyl)carbamoylformate)

Ethyl (2-fluorophenyl)carbamoylformate is a fluorinated carbamate derivative with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include a reactive carbamate group, which facilitates further functionalization, and the presence of a fluorine atom, enhancing its utility in medicinal chemistry for bioisosteric replacements. The ethyl ester moiety improves solubility in organic solvents, making it suitable for diverse reaction conditions. This compound is valued for its stability under standard handling conditions and its role in constructing complex molecular architectures, particularly in the development of fluorine-containing bioactive compounds. Its precise reactivity profile makes it a versatile building block in synthetic chemistry.
ethyl (2-fluorophenyl)carbamoylformate structure
69065-98-1 structure
Product Name:ethyl (2-fluorophenyl)carbamoylformate
CAS No:69065-98-1
MF:C10H10FNO3
MW:211.189706325531
MDL:MFCD02859892
CID:1733006
PubChem ID:3412149
Update Time:2025-05-21

ethyl (2-fluorophenyl)carbamoylformate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, [(2-fluorophenyl)amino]oxo-, ethyl ester
    • ethyl (2-fluorophenyl)carbamoylformate
    • ACETIC ACID, 2-[(2-FLUOROPHENYL)AMINO]-2-OXO-, ETHYL ESTER
    • SCHEMBL11428004
    • ethyl2-((2-fluorophenyl)amino)-2-oxoacetate
    • CS-0197370
    • AKOS003593270
    • W18468
    • 69065-98-1
    • HCDBPTNQEKPGQP-UHFFFAOYSA-N
    • EN300-236369
    • ETHYL [(2-FLUOROPHENYL)CARBAMOYL]FORMATE
    • ethyl 2-(2-fluoroanilino)-2-oxoacetate
    • ethyl [(2-fluorophenyl)amino](oxo)acetate
    • ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate
    • AS-70671
    • F2189-0402
    • MFCD02859892
    • STL260193
    • Oxalic acid, monoamide, N-(2-fluorophenyl)-, ethyl ester
    • MDL: MFCD02859892
    • Inchi: 1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,13)
    • InChI Key: HCDBPTNQEKPGQP-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1NC(C(=O)OCC)=O

Computed Properties

  • Exact Mass: 211.06447134g/mol
  • Monoisotopic Mass: 211.06447134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55.4Ų

ethyl (2-fluorophenyl)carbamoylformate Pricemore >>

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Additional information on ethyl (2-fluorophenyl)carbamoylformate

Ethyl (2-Fluorophenyl)Carbamoylformate: A Comprehensive Overview

Ethyl (2-fluorophenyl)carbamoylformate, identified by the CAS number 69065-98-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a fluorophenyl group with a carbamoylformate moiety. The presence of the fluorine atom at the ortho position of the phenyl ring introduces distinct electronic and steric properties, making it a valuable substrate for various chemical transformations and applications.

The synthesis of ethyl (2-fluorophenyl)carbamoylformate typically involves multi-step reactions, often starting from 2-fluorophenyl isocyanate or related intermediates. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. This compound is widely used as an intermediate in the preparation of bioactive molecules, including pharmaceutical agents and agrochemicals.

One of the most notable applications of ethyl (2-fluorophenyl)carbamoylformate is in the development of novel therapeutic agents. Researchers have explored its potential as a precursor for drugs targeting various diseases, including cancer and inflammatory conditions. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, making them candidates for further preclinical testing.

In addition to its role in drug discovery, ethyl (2-fluorophenyl)carbamoylformate has found utility in materials science. Its ability to form stable polymers under specific conditions has led to its investigation as a building block for advanced materials with tailored properties. Recent research has focused on optimizing polymerization techniques to enhance the mechanical and thermal stability of materials derived from this compound.

The environmental impact of ethyl (2-fluorophenyl)carbamoylformate has also been a topic of interest. Studies have demonstrated that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not persist long-term in natural ecosystems. However, further research is required to fully understand its ecological footprint and ensure sustainable practices in its production and use.

From a structural perspective, ethyl (2-fluorophenyl)carbamoylformate features a conjugated system that imparts unique optical properties. This characteristic has been leveraged in the development of fluorescent sensors and imaging agents for biomedical applications. Recent breakthroughs in fluorescence spectroscopy have highlighted its potential as a probe for detecting specific analytes in complex biological matrices.

In conclusion, ethyl (2-fluorophenyl)carbamoylformate continues to be a focal point in chemical research due to its versatile structure and diverse applications. As new synthetic methods and analytical techniques emerge, the potential for this compound to contribute to advancements in medicine, materials science, and environmental chemistry remains vast. Its continued exploration will undoubtedly yield innovative solutions to pressing challenges across multiple disciplines.

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